molecular formula CH3(CH2)5CH(OH)CH3<br>C8H18O<br>C8H18O B3425377 2-Octanol CAS No. 25339-16-6

2-Octanol

Cat. No.: B3425377
CAS No.: 25339-16-6
M. Wt: 130.23 g/mol
InChI Key: SJWFXCIHNDVPSH-UHFFFAOYSA-N
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Description

Historical Trajectories of 2-Octanol (B43104) Research

Early research into this compound often focused on its fundamental chemical properties and its presence in natural sources. It has been reported as a component in various organisms, including Daphne odora and Zea mays nih.gov. Historically, the production of this compound has been commercially achieved through the base-cleavage of ricinoleic acid, a major component of castor oil wikipedia.org. This method also yields sebacic acid as a co-product wikipedia.org. Studies have also investigated its reactions, such as oxidation, with various oxidizing agents sigmaaldrich.comresearchgate.net. Research in the late 20th and early 21st centuries began to delve into its behavior in different chemical processes, including liquid-liquid extraction and its kinetics in various reactions researchgate.netresearchgate.net. Investigations into the hydrogen bonding characteristics of this compound compared to its isomer, 1-octanol (B28484), have provided insights into its self-association properties in the liquid phase acs.org.

Academic Significance of this compound as a Chiral Building Block and Model Compound

The presence of a chiral center makes this compound a valuable chiral building block in organic synthesis. Its enantiomerically pure forms, (R)-(-)-2-octanol and (S)-(+)-2-octanol, are particularly important in the synthesis of pharmaceuticals and agrochemicals where specific stereochemistry is crucial for efficacy and safety chemimpex.comchemimpex.comchemimpex.com. Researchers utilize these enantiomers to construct more complex chiral molecules chemimpex.comchemimpex.com.

Beyond its role in synthesis, this compound serves as a model compound in various chemical studies. Its relatively simple structure, combined with the presence of a secondary alcohol functional group and a hydrophobic chain, makes it suitable for investigating reaction mechanisms, solvent effects, and intermolecular interactions. For instance, it has been used to study concurrent reaction mechanisms on catalytic surfaces researchgate.net. Its physical properties, such as boiling point and density, are well-documented and contribute to its utility as a model compound in studies involving phase behavior and separation processes sigmaaldrich.comsynthesiswithcatalysts.com.

The use of this compound as a model compound extends to studies of hydrogen bonding and self-association in alcohols acs.org. By comparing the behavior of this compound to primary alcohols like 1-octanol, researchers can gain a deeper understanding of how the position of the hydroxyl group influences these intermolecular forces acs.org.

Emerging Research Frontiers and Future Perspectives for this compound Studies

Emerging research frontiers for this compound include its increased utilization in sustainable and bio-based chemical processes. There is a growing interest in using bio-derived this compound as a green alternative in various applications, including solvents, plasticizers, and surfactants synthesiswithcatalysts.comdataintelo.comfoodb.casynthesiswithcatalysts.com.

Biocatalysis represents another significant area of research. Enzymes like alcohol dehydrogenases and short-chain dehydrogenases/reductases are being investigated for their ability to enantioselectively produce (S)- or (R)-2-octanol from 2-octanone (B155638), offering more environmentally friendly routes to chiral intermediates researchgate.netmdpi.com.

Furthermore, this compound and its derivatives are being explored in the development of new, high-performance specialty chemicals and functional materials datahorizzonresearch.com. Its versatile nature allows for its incorporation into advanced lubricants, personal care formulations, and specialized pharmaceutical intermediates datahorizzonresearch.com. Research into the liquid-liquid extraction of metals, such as tantalum, using this compound as an extractant highlights its potential in separation processes relevant to resource recovery and environmental remediation researchgate.net. Future research is likely to focus on optimizing these biocatalytic and extraction processes, exploring novel catalytic systems for its reactions, and expanding its use in the synthesis of complex molecules and advanced materials researchgate.net.

PropertyValueSource
Molecular FormulaC₈H₁₈O wikipedia.orgnih.gov
Molecular Weight130.23 g/mol nih.govsigmaaldrich.com
AppearanceColorless oily liquid wikipedia.orgnih.gov
Boiling Point174-181 °C sigmaaldrich.com
Melting Point-38 °C sigmaaldrich.com
Density0.819 g/mL at 25 °C sigmaaldrich.com
Solubility in WaterSlightly soluble (1.120 g/L) synthesiswithcatalysts.comfishersci.co.uk
XLogP32.9 nih.gov
Application AreaSpecific Uses MentionedSource
Chemical SynthesisIntermediate for esters, ethers, other derivatives (pharmaceuticals, plastics, coatings) wikipedia.orgdatahorizzonresearch.comlonghuatech.com
Flavor and FragranceIngredient in perfumes, colognes, scented products, food flavorings wikipedia.orgchemimpex.comchemimpex.comlonghuatech.com
SolventIn chemical reactions, extractions, industrial processes, research laboratories wikipedia.orgchemimpex.comchemimpex.comlonghuatech.com
PlasticizersProduction of plasticizers (e.g., di-sec-octyl phthalate (B1215562) for PVC) wikipedia.orgdataintelo.comlonghuatech.com
SurfactantsProduction of surfactants for detergents and cleaning agents wikipedia.orgchemimpex.comdataintelo.com
LubricantsAdditive to enhance viscosity and performance wikipedia.orgdataintelo.com
AgrochemicalsFormulation of pesticides and herbicides wikipedia.orgchemimpex.comdataintelo.com
Mineral FlotationFrother wikipedia.orgfishersci.co.uk
Defoaming AgentTo prevent foaming in various industries wikipedia.orgfishersci.co.uk
Research and LaboratorySolvent for experiments, extractions, purifications longhuatech.com
Extraction AgentLiquid-liquid extraction (e.g., tantalum) researchgate.netlonghuatech.com
Pharmaceutical Raw MaterialSynthesis of drugs (e.g., 4-Hexylresorcinol) chemimpex.comlonghuatech.com
Model CompoundStudies of hydrogen bonding, reaction mechanisms researchgate.netacs.org
Bio-based AlternativeSubstitute for 2-ethylhexanol and derivatives synthesiswithcatalysts.comfoodb.casynthesiswithcatalysts.comfishersci.co.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octan-2-ol
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InChI

InChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3
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InChI Key

SJWFXCIHNDVPSH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCC(C)O
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DSSTOX Substance ID

DTXSID0027014
Record name 2-Octanol
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Molecular Weight

130.23 g/mol
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Physical Description

Liquid, Colorless oily liquid; [ICSC], COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR., colourless, oily liquid
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Boiling Point

179 °C, BP: 86 °C at 20 mm Hg; specific optical rotation: -9.9 deg at 17 °C/D /L-form/, 179.00 to 181.00 °C. @ 760.00 mm Hg, 178.5 °C
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Flash Point

76 °C
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Solubility

In water, 1120 mg/L at 25 C, Soluble in ethanol, ethyl ether, acetic acetone, MISCIBLE WITH AROMATIC AND ALIPHATIC HYDROCARBONS, SOL IN MOST COMMON ORGANIC SOLVENTS, 1.2 mg/mL at 25 °C, Solubility in water, ml/100ml: 0.096 (none), soluble in most common organic solvents
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Density

0.8193 g/cu cm at 20 °C, Relative density (water = 1): 0.82, 0.817-0.820 (20°)
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Vapor Density

4.5 (Air = 1), Relative vapor density (air = 1): 4.5
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Vapor Pressure

0.24 [mmHg], VP: 1 mm Hg at 32.8 °C, 2.42X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 32
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Impurities

THE CONTENT OF METHYL HEXYL KETONE RANGES FROM 2% MAX IN THE CHEM GRADE TO 14% MAX IN THE SOLVENT GRADE.
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Color/Form

Liquid, Colorless liquid

CAS No.

123-96-6, 25339-16-6, 4128-31-8
Record name 2-Octanol
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Melting Point

-31.6 °C, Soluble in alcohol, ether, acetone; max absorption (vapor): 196 nm; max absorption (hexane): 175 nm (log e = 2.5); mp: -31.6 °C /dl-Form/, -38.6 °C
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Advanced Synthetic Methodologies for 2 Octanol and Its Enantiomers

Asymmetric Synthesis of 2-Octanol (B43104) Enantiomers

The synthesis of enantiomerically pure this compound is crucial for applications where stereochemistry dictates biological activity or material properties. Various strategies have been developed to achieve this, focusing on introducing chirality during the formation of the this compound molecule.

Enantioselective Catalytic Hydrogenation and Reduction Strategies

Enantioselective reduction of prochiral ketones, such as octan-2-one, is a prominent approach for synthesizing chiral this compound. This typically involves catalytic systems comprising a metal precursor, a chiral ligand, and a reducing agent.

Research has explored the use of sterically controlled lanthanoid(III) complexes as Lewis acid catalysts for the enantioselective reduction of ketones, including octan-2-one, using NaBH₄ as the reducing agent in cyclohexane. rsc.orgrsc.org These complexes, such as fac-Λ-tris{4-(l-menthyloxy)-1-(p-tolyl)butane-1,3-dionato}lanthanoid(III), can induce asymmetry during the reduction process. rsc.orgrsc.org Studies have shown that the enantioselectivity can be influenced by the substrate structure, with a reversal of selectivity observed between aromatic and aliphatic ketones. rsc.org While this method demonstrated the potential of these complexes, it was noted to be less practical for large-scale applications and appeared stoichiometric rather than catalytic in some instances, although the catalyst could be recovered and reused. rsc.org

Another approach involves enantioselective reduction of ketones using a system comprising a silane (B1218182) agent, a metal compound (such as zinc, cobalt, or cadmium compounds), and a chiral ligand. google.com This method offers a route to chiral alcohols and is of interest to the fine chemicals industry, particularly for pharmaceutical, perfume, flavor, and agrochemical production. google.com The goal is to achieve high enantiomeric yields and excesses using readily available catalysts and reducing agents. google.com

Biocatalytic and Chemo-enzymatic Approaches for Chiral this compound Production

Biocatalysis, utilizing enzymes or whole cells, offers a highly selective and environmentally friendly pathway to chiral this compound. rsc.orgpsu.edursc.orgresearchgate.net Alcohol dehydrogenases (ADHs) are commonly employed enzymes for the asymmetric reduction of prochiral ketones like 2-octanone (B155638) to the corresponding chiral alcohols. psu.edu

Recombinant Escherichia coli has been used as a whole-cell biocatalyst for the asymmetric reduction of 2-octanone to (R)-2-octanol in biphasic systems, achieving high conversion (>99%) and excellent enantiomeric excess (>99.5%). tum.de The use of appropriate non-water miscible ionic liquids in these biphasic systems can facilitate the synthesis of inhibiting chiral alcohols and allow for the recycling of the ionic liquid phase over multiple cycles, which is significant for industrial applications. tum.de

Daucus carota cells have also demonstrated the ability to catalyze the enantioselective bioreduction of octan-2-one. niscpr.res.in Optimization of reaction conditions, including the presence of exogenous reducing agents like isopropanol (B130326), can lead to high yields and enantiomeric excesses of (2S)-(+)-octan-2-ol. niscpr.res.in For instance, reduction of octan-2-one with Daucus carota cells in the presence of isopropanol (3% vol) resulted in (2S)-(+)-octan-2-ol with 95% yield and >99% ee. niscpr.res.in

Immobilized Acetobacter sp. cells have also been successfully applied for the highly efficient asymmetric reduction of 2-octanone to (R)-2-octanol in a biphasic system. sigmaaldrich.com This approach addresses limitations encountered in aqueous single-phase systems due to the poor solubility and toxicity of the substrate. sigmaaldrich.com

Pseudomonas putida whole-cell biocatalysts, integrating cytochrome P450 monooxygenase CYP154A8 and alcohol dehydrogenase, have been developed for the synthesis of chiral 2-alkanols, including (S)-2-octanol, directly from n-alkanes like octane. nih.gov This system has achieved higher concentrations of chiral 2-alkanols compared to previous systems using isolated enzymes, producing (S)-2-octanol with high enantiomeric purity (up to 99% ee). nih.gov

Continuous biocatalytic synthesis in enzyme membrane reactors has shown excellent process stability for the biocatalysts, achieving high turnover numbers. rsc.orgpsu.edursc.org The use of ionic liquids as cosolvents can increase substrate concentration and improve space time yields and cofactor turnover numbers. rsc.orgpsu.edursc.org Integrated product separation techniques, such as solid phase extraction with supercritical carbon dioxide, further enhance the sustainability and efficiency of these biocatalytic processes. rsc.orgpsu.edursc.org

Biocatalysis can also be applied in the synthesis of chiral esters involving this compound through enzymatic esterification in continuous-flow systems, offering an environmentally friendly alternative to chemical methods. scielo.br

Here is a summary of some biocatalytic reductions of octan-2-one:

BiocatalystSubstrateProductConditionsYield (%)ee (%)Ref.
Recombinant E. coli2-Octanone(R)-2-OctanolBiphasic system with ionic liquid [HMPL][NTF]>99>99.5 tum.de
Daucus carota cellsOctan-2-one(2S)-(+)-Octan-2-olWater, isopropanol (3% vol)95>99 niscpr.res.in
Immobilized Acetobacter sp.2-Octanone(R)-2-OctanolBiphasic systemHighHigh sigmaaldrich.com
Pseudomonas putida whole cellsOctane(S)-2-OctanolIntegrated CYP154A8 and ADH system-Up to 99 nih.gov

Organocatalytic and Metal-Mediated Asymmetric Transformations

Beyond traditional metal catalysis, organocatalytic and other metal-mediated approaches contribute to the asymmetric synthesis of chiral compounds. While direct organocatalytic asymmetric synthesis of this compound was not explicitly detailed in the search results, organocatalysis is mentioned in the broader context of biotransformations in ionic liquids. tum.de

Metal-mediated asymmetric transformations for ketone reduction, as discussed in Section 2.1.1, using lanthanoid complexes rsc.orgrsc.org and systems involving zinc, cobalt, or cadmium compounds with chiral ligands google.com fall under this category. These methods leverage the interaction between the metal center, the chiral ligand, and the substrate to control the stereochemical outcome of the reaction.

Sustainable and Green Chemistry Routes for this compound Synthesis

The development of sustainable and green chemistry routes for this compound synthesis is driven by the need to reduce environmental impact and utilize renewable resources. dataintelo.comdatahorizzonresearch.com360iresearch.comdataintelo.comresearchgate.net

Utilization of Renewable Feedstocks and Bio-based Precursors

A significant pathway for sustainable this compound production involves utilizing renewable feedstocks, particularly those derived from biomass. Castor oil is a prominent bio-based precursor for this compound synthesis. datahorizzonresearch.com360iresearch.comagrobiobase.commdpi.commdpi.combasf.comwikipedia.orggoogle.comsciencemadness.orgacs.orgresearchgate.net Castor oil primarily consists of triglycerides of ricinoleic acid. wikipedia.org this compound can be produced commercially by the base-cleavage of ricinoleic acid, with sebacic acid as a co-product. wikipedia.orggoogle.com This bio-alcohol, based on castor oil, is considered a sustainable non-edible feedstock. basf.com

Microwave-induced alkali fusion of castor oil has been investigated as a method to obtain this compound, 2-octanone, and sebacic acid, demonstrating significantly reduced reaction times compared to conventional heating. sciencemadness.orgacs.orgresearchgate.net

The increasing demand for bio-based this compound, derived from renewable resources instead of petrochemical feedstocks, presents a significant market opportunity aligned with sustainability trends. datahorizzonresearch.com Companies are investing in the research and development of bio-based this compound from sources like plant oils. datahorizzonresearch.com this compound derived from renewable sources can have a measurable bio-based content, quantifiable by techniques like ¹⁴C analysis. basf.comgoogle.com

Beyond castor oil, the broader concept of utilizing agricultural residues, wastewater, and other biomass as valuable feedstocks for biorefineries is gaining traction, which could potentially contribute to this compound production in the future. researchgate.netroyalsocietypublishing.org

Development of Environmentally Benign Catalytic Systems

The development and application of environmentally benign catalytic systems are integral to green chemistry routes for this compound synthesis. Biocatalysis, as discussed in Section 2.1.2, inherently offers many advantages in this regard, operating under mild conditions (e.g., room temperature and ambient pressure) and often utilizing water as a solvent. psu.edu

The use of ionic liquids as feasible cosolvents in biocatalytic processes for this compound synthesis has been shown to improve efficiency while contributing to reduced waste generation. rsc.orgpsu.edursc.org These non-conventional media can overcome limitations related to substrate solubility and downstream processing. psu.edu

Heterogeneous catalysts that are environmentally friendly and reusable are also being explored for reactions related to this compound. Magnesium oxide (MgO) has been shown to catalyze hydrogen transfer from this compound to ketones, and this catalyst can be reused. mdpi.com Lanthanide-substituted phosphotungstates have been synthesized as water-soluble and reusable catalysts for the oxidation of alcohols using hydrogen peroxide as an oxidant, demonstrating stability and retained activity over multiple cycles. researchgate.net While this example pertains to the oxidation of this compound to 2-octanone, it highlights the development of recyclable and environmentally friendly metal-based catalysts relevant to this compound chemistry. Sodium hypochlorite (B82951) pentahydrate crystals are also presented as a convenient and environmentally benign oxidant for the synthesis of 2-octanone from this compound. acs.org

The focus on developing catalytic systems that avoid the need for transition metals, high pressures, or high temperatures, as is often the case with biocatalysis, aligns with the principles of green chemistry. psu.edu

Process Intensification through Microwave-Assisted Synthesis and Flow Chemistry

Process intensification techniques, such as microwave-assisted synthesis and flow chemistry, offer significant advantages over traditional batch processes, including reduced reaction times, improved energy efficiency, enhanced safety, and better control over reaction parameters. ucl.ac.ukmdpi.com These methods are increasingly being applied to the synthesis and transformation of alcohols, including secondary alcohols like this compound.

Microwave irradiation can significantly accelerate chemical reactions by efficiently heating polar molecules. mdpi.com Studies have shown that microwave heating can reduce reaction times dramatically compared to conventional heating methods for various organic transformations, including the oxidation of alcohols. sciencemadness.orgmdpi.orgscholarsresearchlibrary.com For instance, the microwave-assisted oxidation of this compound to 2-octanone using urea (B33335) hydrogen peroxide and a tungstate (B81510) catalyst achieved similar yields in significantly shorter reaction times (120 minutes) compared to conventional heating (360 minutes). mdpi.org Microwave-assisted techniques have also been explored in enzymatic reactions for the enantioselective resolution of racemic this compound, demonstrating improved enzyme performance and enantioselectivity under optimized conditions. scirp.orgresearchgate.net

Flow chemistry involves conducting chemical reactions in continuous flow reactors, offering precise control over reaction time, temperature, and mixing. beilstein-journals.orgacs.org This approach is particularly beneficial for reactions that are fast, exothermic, or involve hazardous intermediates. acs.org While direct synthesis of this compound from basic feedstocks in flow chemistry is an area of ongoing research, flow systems have been successfully applied to transformations involving this compound, such as its dehydration to octenes researchgate.net and oxidation reactions. beilstein-journals.org Continuous flow systems can also be coupled with other techniques, such as microwave irradiation, to further enhance reaction efficiency and control. ucl.ac.ukmdpi.comrsc.org The use of flow reactors with immobilized catalysts is also a promising strategy for enantioselective transformations, allowing for catalyst recovery and reuse. beilstein-journals.orgacs.org

Novel Synthetic Pathways for this compound and its Derivatives

Beyond traditional synthesis methods, novel approaches utilizing electrochemical, photochemical, and multi-component reactions are being explored for the synthesis and functionalization of this compound and related secondary alcohols. These methods offer potential for milder reaction conditions, reduced waste generation, and access to novel chemical space.

Exploration of Electrochemical and Photochemical Synthesis

Electrochemical synthesis utilizes electrical energy to drive chemical reactions, offering a clean and versatile alternative to traditional redox methods that often require stoichiometric amounts of chemical oxidants or reductants. beilstein-journals.org Electrochemical methods have been applied to the oxidation of primary and secondary alcohols. beilstein-journals.orguni-regensburg.deresearchgate.net While specific examples of the direct electrochemical synthesis of this compound from simpler precursors are less common in the readily available literature, electrochemical transformations involving secondary alcohols, such as oxidative functionalization of C-H bonds adjacent to the alcohol group or the production of ketones from secondary alcohols, highlight the potential of this methodology. beilstein-journals.orguni-regensburg.de Electrochemical approaches can also be coupled with photocatalysis in electro-photochemical processes, enabling synergistic reactivity. beilstein-journals.orguni-regensburg.deacs.org

Photochemical synthesis utilizes light energy to promote chemical reactions. researchgate.net This can involve direct photoexcitation of reactants or the use of photocatalysts that absorb light and facilitate the desired transformation. acs.orgresearchgate.netnih.gov Photochemical methods have been developed for the oxidation of alcohols to aldehydes and ketones, often under mild and environmentally friendly conditions using air as the oxidant. researchgate.net While direct photochemical synthesis of this compound is not widely reported, photochemical reactions involving secondary alcohols, such as the Paternò-Büchi reaction which can form oxetanes from carbonyl compounds and alkenes semanticscholar.org, demonstrate the utility of photochemistry in constructing molecules containing alcohol functionalities or related structures. The combination of photochemistry with chiral catalysts is also an active area of research for achieving enantioselective transformations. nih.govrsc.org

Multi-component Reactions Incorporating this compound Scaffolds

Multi-component reactions (MCRs) are convergent synthetic strategies where three or more reactants combine in a single step to form a more complex product. caltech.eduacsgcipr.orgnih.gov MCRs offer significant advantages in terms of synthetic efficiency, atom economy, and the rapid generation of molecular diversity. acsgcipr.orgnih.gov While this compound itself might serve as a reactant in certain MCRs, the concept is particularly relevant for incorporating the this compound scaffold (the octan-2-ol structure) into more complex molecules in a single synthetic operation.

Secondary alcohols, including this compound, can participate in various MCRs, often acting as nucleophiles or hydrogen donors depending on the reaction conditions and other components. For example, secondary alcohols have been utilized in Passerini-type multi-component reactions, reacting with isocyanides, aldehydes (or ketones), and a carboxylic acid (or a surrogate like CO2) to form α-acyloxy carboxamides or related structures, effectively incorporating the alcohol moiety into the final product. rsc.org While the specific application of MCRs for the direct synthesis of this compound from very simple precursors is less common, MCRs provide powerful tools for synthesizing derivatives and molecules containing the this compound structure, enabling the rapid construction of complex molecular architectures. caltech.eduacsgcipr.orgnih.govmdpi.com The development of catalytic MCRs, including enantioselective variants, is an ongoing area of research, offering potential for the stereocontrolled synthesis of compounds containing chiral alcohol centers like that in this compound. mdpi.comacs.org

Chemical Reactivity and Mechanistic Investigations of 2 Octanol

Oxidation and Dehydrogenation Reactions of 2-Octanol (B43104)

Oxidation and dehydrogenation of this compound primarily lead to the formation of 2-octanone (B155638). These reactions can be achieved through various catalytic methods, each with distinct advantages and mechanistic pathways.

Selective Catalytic Oxidation to 2-Octanone and Derivatives

Selective catalytic oxidation of this compound to 2-octanone is a key transformation. Various catalysts have been explored for this conversion. For instance, Mn(OAc)₂ has been shown to catalyze the oxidation of this compound using tert-butyl hydroperoxide (tBuOOH) as an oxidant in acetonitrile (B52724), achieving high conversion and selectivity to 2-octanone. rsc.org The choice of solvent significantly impacts the reaction efficiency, with acetonitrile yielding superior results compared to ethyl acetate (B1210297) and toluene. rsc.org

Another approach involves the use of Zr-Beta zeolite as a catalyst in the presence of acetone (B3395972) as a hydrogen acceptor. This method demonstrates high selectivity for the oxidation of racemic this compound to 2-octanone, with nearly total conversion observed in batch mode experiments. csic.es

Sodium hypochlorite (B82951) pentahydrate (NaOCl•5H₂O) in acetonitrile can also oxidize this compound, producing 2-octanone. nii.ac.jp Studies have indicated that the presence of certain additives, like TEMPO and tetrabutylammonium (B224687) hydrogensulfate, can surprisingly lead to lower conversion compared to reactions without these additives, suggesting potential undesirable side reactions involving the oxidant and the additives in the solvent. nii.ac.jp

Photocatalytic aerobic oxidation using silver nanoparticles has also proven effective for the selective oxidation of secondary aliphatic alcohols, including this compound, yielding ketones with high selectivity and yield under UV-vis light irradiation. qut.edu.au

Mechanistic Insights into Oxidation Pathways and Catalyst Design

Mechanistic investigations into the oxidation of this compound highlight the role of both the catalyst and reaction conditions. In the case of Mn(OAc)₂ catalysis with tBuOOH, the presence of a carboxylic acid co-catalyst, such as trifluoroacetic acid (TFA), is crucial for optimal activity. rsc.org TFA is believed to play a role in controlling the solubility and oxidation state of the manganese species, which are essential for efficient catalysis. rsc.org The reaction conditions, including temperature and the nature of the oxidant, significantly influence the conversion and selectivity. rsc.org

For oxidations using NaOCl•5H₂O, the concentration of this compound in acetonitrile affects the reaction rate. nii.ac.jp The discrepancy in yields observed with and without certain additives suggests complex interactions within the reaction mixture. nii.ac.jp

In a two-phase system utilizing aqueous hydrogen peroxide, sodium tungstate (B81510) (Na₂WO₄) as catalyst, and a phase transfer catalyst, calorimetric studies revealed two highly exothermic events associated with this compound oxidation, indicating that hydrogen peroxide does not fully decompose at lower temperatures under these conditions. researchgate.net

Acceptorless Dehydrogenation Catalysis

Acceptorless dehydrogenation of alcohols is an attractive route as it produces valuable carbonyl compounds and molecular hydrogen as the only byproducts. This reaction involves the removal of hydrogen directly from the alcohol molecule without the need for an external hydrogen acceptor.

Supported transition metal catalysts, including those based on Ru, Cu, Co, and Re, have been investigated for the acceptorless dehydrogenation of this compound. usc.eduresearchgate.netresearchgate.netnih.govrsc.orgnih.govescholarship.org Studies have shown a strong support effect on the activity and selectivity of these catalysts. usc.eduresearchgate.net For instance, cobalt supported on TiO₂ has demonstrated good catalytic activity for this compound dehydrogenation, with selectivities for 2-octanone ranging from 90% to 99.9%. researchgate.netnih.gov However, side products resulting from aldol (B89426) condensation and dehydration can also be formed. usc.eduresearchgate.netnih.gov

Copper catalysts supported on various oxides like TiO₂, CeO₂, ZnO, and Al₂O₃ have also been explored. researchgate.net The conversion of this compound was found to increase with the copper surface area, with Cu/TiO₂ showing high conversion. researchgate.net

Rhenium nanoparticles supported on Al₂O₃ have also been identified as effective catalysts for the acceptorless dehydrogenation of this compound. rsc.org The activity of these catalysts is linked to the fraction of metallic Re, and the support material plays a role, with Al₂O₃ providing high turnover frequency. rsc.org Mechanistic studies on related alcohol dehydrogenation suggest that the dissociation of the α-C–H bond of the alcohol can be the rate-limiting step, and acid-base sites on the support can be involved in O–H dissociation. rsc.org

Research utilizing computational methods like DFT and micro-kinetic modeling has been employed to identify active catalysts for acceptorless dehydrogenation, using this compound as a benchmark reaction. nih.govescholarship.org These studies help in understanding the relationship between catalyst properties and activity, guiding the design of improved catalysts. nih.govescholarship.org

Esterification and Etherification Reactions Involving this compound

This compound participates in esterification and etherification reactions, leading to the formation of esters and ethers, respectively. These reactions are important for the synthesis of various chemical products.

Enzymatic Esterification for Specialty Chemical Synthesis

Enzymatic esterification offers a milder and more selective route for synthesizing esters compared to traditional chemical methods. Lipases, particularly immobilized forms like Novozym 435 (Candida antarctica lipase (B570770) B), have been successfully employed for the esterification of alcohols, including the resolution of racemic this compound through transesterification. researchgate.netresearchgate.netnih.govmpob.gov.my

Enzymatic transesterification of (R,S)-2-octanol with acyl donors like vinyl acetate has been studied for the production of enantiomerically enriched this compound. researchgate.net Microwave irradiation has been shown to enhance the activity and enantioselectivity of the lipase in these reactions compared to conventional heating. researchgate.net Factors such as temperature, organic solvent, water activity, substrate ratio, and enzyme load influence the enzymatic activity and enantioselectivity. researchgate.net

While specific detailed data tables for this compound enzymatic esterification were not extensively found in the search results, studies involving the enzymatic esterification of fatty acids with 1-octanol (B28484) using lipases like Lipozyme IM and Novozym 435 provide relevant insights into the factors affecting lipase-catalyzed esterification with octanol (B41247) derivatives. researchgate.netmpob.gov.my These factors include temperature, reaction time, substrate molar ratio, enzyme amount, and the nature of the solvent. mpob.gov.my

Acid-Catalyzed and Transition Metal-Catalyzed Etherification

Acid catalysis is a common method for the etherification of alcohols. The reaction typically involves the protonation of the alcohol, followed by nucleophilic attack by another alcohol molecule and elimination of water. While the search results did not provide extensive specific examples of this compound undergoing self-etherification under acid catalysis, studies on the acid-catalyzed reactions of this compound with other compounds, such as acrylic acid for esterification, highlight the potential for acid-catalyzed transformations. google.com In the acid-catalyzed esterification of this compound with acrylic acid, the inclusion of water was found to improve the selectivity towards the ester product over dehydration to octene. google.com

Transition metal catalysis also plays a role in etherification reactions. While direct etherification of this compound via transition metal catalysis was not detailed in the search results, patents mention the use of this compound as an alcohol reactant in etherification/reduction processes catalyzed by supported transition metals from various groups of the periodic table, including Cu, Co, Mn, Ni, Fe, and Ce. google.com These processes can be carried out in a cascade manner and may involve the formation of tetrahydrofurfuryl ethers using alcohols like this compound. google.com Transition metal-catalyzed methods for ether synthesis from various functional groups have been developed, including those involving aryl halides and alcohols. acs.org

Kinetic and Thermodynamic Investigations of Derivatization Processes

Kinetic and thermodynamic studies of this compound derivatization processes provide insights into reaction rates, equilibrium positions, and energy profiles. While specific detailed kinetic and thermodynamic data for a wide range of this compound derivatization reactions were not extensively found in the immediate search results, research indicates that this compound can undergo functionalization reactions, such as those with sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) and p-cymenesulfonyl chloride (CymCl). scielo.br These reactions involve the formation of protected nucleophiles, and their conversion rates can be influenced by reaction conditions. scielo.br Studies comparing the functionalization of different alcohols, including this compound, with these reagents have shown comparable conversion rates for primary and secondary alcohols under certain conditions. scielo.br

Dehydration and Rearrangement Reactions of this compound

The dehydration of this compound is a key reaction that yields octene isomers. This process typically involves the removal of a water molecule, leading to the formation of a carbon-carbon double bond. helsinki.fi

Catalytic Dehydration to Octene Isomers and Mechanistic Studies

Catalytic dehydration of this compound commonly employs acid catalysts, which can be Brønsted or Lewis acids. helsinki.fichegg.com Secondary alcohols like this compound can undergo dehydration via both E1 and E2 mechanisms, although the E1 mechanism is often reported to be dominant, especially under acidic conditions. chegg.comrsc.orgacs.org The dehydration of this compound can produce a mixture of octene isomers, including 1-octene (B94956), cis- and trans-2-octene (B89244), cis- and trans-3-octene, and potentially 4-octene. researchgate.netresearchgate.net

Studies using various catalysts, such as γ-alumina and metal triflates, have investigated the dehydration of this compound. researchgate.netresearchgate.netresearchgate.netrsc.org For instance, γ-alumina can catalyze the dehydration, and the product distribution can be influenced by factors like pore size. researchgate.net Metal triflates, particularly transition metal triflates like Hf(OTf)₄, Ti(OTf)₄, and Fe(OTf)₃, have shown high activity in converting this compound to octenes, even under solvent-free conditions. researchgate.netresearchgate.netrsc.org The catalytic activity in these cases is influenced by the oxophilicity and Lewis acidity of the metal catalyst. researchgate.netresearchgate.netrsc.org

Mechanistic studies suggest that the alcohol binds to the catalyst surface, often via hydrogen bonding with sites on materials like γ-alumina. rsc.org Lewis acidic sites on catalysts are thought to play a role in minimizing unwanted side reactions such as skeletal isomerizations and double bond shifts, which can be promoted by Brønsted acids. rsc.org

Role of Catalyst Acidity and Oxophilicity in Dehydration Selectivity

The acidity and oxophilicity of the catalyst significantly influence the conversion and product distribution in the dehydration of this compound. For secondary alcohols, a dependency on oxophilicity has been observed, while Lewis acidity may not always exert as strong an influence. 4aircraft-project.eu However, other research indicates a correlation of high oxophilicity and Lewis acidity with high conversion and yield of octenes. researchgate.netrsc.org

Studies with metal triflates have shown that catalysts with high Lewis acidity and oxophilicity, such as Hf(OTf)₄ and Ti(OTf)₄, can achieve high conversions of this compound. researchgate.netresearchgate.netrsc.org The yield of octenes correlates well with the oxophilicity of the metal cation, assessed by the M-O bond dissociation energy. researchgate.net For example, Hf(OTf)₄, being highly oxophilic and Lewis acidic, resulted in a high octene yield compared to other metal triflates. researchgate.netresearchgate.netrsc.org

The nature of acid sites (Lewis vs. Brønsted) on the catalyst can direct the reaction pathway and affect the product distribution, influencing the ratio of different octene isomers formed. rsc.orgiyte.edu.tr

Elimination Mechanisms and Product Distribution Analysis

The dehydration of this compound proceeds primarily through elimination mechanisms, leading to a mixture of isomeric octenes. The E1 mechanism involves the formation of a carbocation intermediate, followed by the loss of a proton to form an alkene. chegg.comacs.org The E2 mechanism is a concerted process where the removal of a proton and the departure of the leaving group occur simultaneously. rsc.org For secondary alcohols, both E1 and E2 pathways are possible. rsc.org

The product distribution from this compound dehydration typically includes terminal alkenes (1-octene) and internal alkenes (2-octene, 3-octene, and 4-octene), with cis and trans isomers for the internal alkenes. researchgate.netresearchgate.net The relative amounts of these isomers depend on the catalyst and reaction conditions. For instance, acid-catalyzed dehydration of this compound often yields mostly 2-octenes. chegg.com The distribution of alkene products can also be affected by the presence of radicals and the textural properties of the catalyst. researchgate.net Thermodynamic products (more substituted and trans alkenes like trans-2-octene and 3-octene) may be favored under certain conditions or with specific catalysts, while kinetic products (less substituted alkenes like 1-octene and cis-2-octene) may be prevalent under others. researchgate.net

Analysis of the product distribution is typically performed using techniques like gas chromatography (GC). researchgate.net

Role of this compound in Complex Organic Transformations

This compound can participate in more complex organic transformations beyond simple derivatization and dehydration, acting as a reactant or potentially influencing reaction pathways.

Cross-Coupling and Functionalization Reactions

While direct examples of this compound participating as a coupling partner in traditional cross-coupling reactions (e.g., Suzuki, Heck) were not specifically detailed in the immediate search results, secondary alcohols can be involved in functionalization reactions. For instance, this compound has been used as a model alcohol in studies investigating photocatalytic aerobic oxidation reactions catalyzed by metal nanoparticles. qut.edu.au In some catalytic systems, the oxidation of this compound can be coupled to other reactions, such as the functionalization of olefins. nih.gov Mechanistic studies in such coupled reactions suggest that a metal hydride species formed during the alcohol oxidation step can be involved in the subsequent olefin functionalization. nih.gov

Furthermore, this compound can be functionalized using reagents like sulfonyl chlorides, as mentioned earlier, which can serve as a preliminary step for further transformations. scielo.br The involvement of this compound in these complex reactions highlights its potential as a building block or a reactive species in multi-step synthetic sequences.

C-H Activation and Carbonyl Functionalization Adjacent to this compound

The chemical transformation of this compound, a secondary alcohol, often involves reactions at or near the hydroxyl group. A significant area of research in this context is the activation of C-H bonds adjacent to the alcohol functionality and subsequent functionalization, leading to the formation of carbonyl compounds (ketones) or other modified products.

One prominent reaction involving the functionalization of this compound adjacent to the hydroxyl group is its oxidation to 2-octanone. This transformation formally involves the dehydrogenation of the secondary alcohol, which can be viewed as a type of C-H activation at the carbon bearing the hydroxyl group, coupled with the removal of the hydrogen from the hydroxyl group itself. Various catalytic systems have been explored for this conversion, aiming for high efficiency, selectivity, and sustainability.

Acceptorless dehydrogenation is a particularly attractive strategy as it produces valuable carbonyl compounds and hydrogen gas as the only byproduct, enhancing atom economy compared to traditional oxidation methods that generate stoichiometric waste. researchgate.netsci-hub.seresearchgate.net Studies have investigated supported metal catalysts, including ruthenium, copper, and cobalt, for the acceptorless dehydrogenation of this compound. mdma.chresearchgate.netcardiff.ac.ukresearchgate.net For instance, ruthenium catalysts, such as Ru(OCOCF₃)₂(CO)(PPh₃)₂, have been shown to catalyze the selective hydrogen elimination from long-chain aliphatic secondary alcohols, including this compound, producing ketones in high yields. mdma.ch The turnover number could exceed 200 in the case of this compound oxidation using this ruthenium catalyst. mdma.ch

Research on supported cobalt catalysts for the acceptorless dehydrogenation of this compound has also been conducted, evaluating different supports like Al₂O₃, C, ZnO, ZrO₂, and TiO₂. researchgate.net Copper supported on TiO₂ has demonstrated high conversion (>99.9%) for the dehydrogenation of this compound, with selectivity to 2-octanone ranging between 83% and 90% at up to 80% conversion, depending on the support and conversion level. researchgate.net

Mechanistic investigations into the dehydrogenation of secondary alcohols, including this compound, catalyzed by transition metal complexes often point towards mechanisms involving metal alkoxides and β-hydride elimination. diva-portal.orgacs.org For example, mechanistic studies on ruthenium-catalyzed racemization of secondary alcohols suggest an alkoxide pathway involving fast β-hydride elimination–readdition. diva-portal.org In the context of acceptorless dehydrogenation, the catalytic cycle typically involves the coordination of the alcohol to the metal center, followed by O-H and C-H bond cleavage to release H₂ and form the corresponding ketone. researchgate.netsci-hub.se The C-H bond activation step, particularly at the α-carbon to the hydroxyl group, is a key step in this process. researchgate.netsci-hub.se

Electrocatalytic methods have also emerged as sustainable platforms for C-H alkoxylation with secondary alcohols, avoiding stoichiometric chemical oxidants. researchgate.net Nickela-electrocatalyzed C-H alkoxylation has been reported with secondary alcohols, involving an oxidation-induced reductive elimination at nickel(III). researchgate.net This approach has been applied to the challenging C-H alkoxylation of (hetero)arenes with sterically encumbered secondary alcohols. researchgate.net

While direct C-H activation of inert alkane C-H bonds is challenging due to their high bond energies, the presence of the hydroxyl group in this compound can influence the reactivity of adjacent C-H bonds through directing effects or by facilitating specific reaction mechanisms, such as those involving metal alkoxide intermediates in dehydrogenation reactions. sigmaaldrich.comnih.govtamu.edurutgers.edu

The functionalization adjacent to the carbonyl group, once formed from this compound oxidation, can also be relevant. Carbonyl compounds are versatile intermediates for further transformations. For example, they can undergo deoxygenative functionalization via electrochemical reduction after activation with hydrosilanes, leading to the formation of new C-Si, C-B, C-Ge, and C-Sn bonds. chemrxiv.org While this is a general method for carbonyls, it is applicable to 2-octanone derived from this compound.

Research findings on the dehydrogenation of this compound highlight the influence of catalysts and reaction conditions on conversion and selectivity to 2-octanone. The following table summarizes some representative results from studies on the catalytic dehydrogenation of this compound:

CatalystSupportTemperature (°C)Conversion (%)Selectivity to 2-Octanone (%)Reference
Ru(OCOCF₃)₂(CO)(PPh₃)₂None130HighHigh mdma.ch
CoVariousNot specifiedVariedVaried researchgate.net
CuTiO₂Not specified>99.983-90 (up to 80% conv.) researchgate.net
Mo₂NNone1807100 cardiff.ac.uk
Pd/Al₂O₃Al₂O₃180VariedVaried cardiff.ac.uk
Pt/Al₂O₃Al₂O₃180VariedVaried cardiff.ac.uk
Ru/Al₂O₃Al₂O₃180VariedVaried cardiff.ac.uk
Co/Al₂O₃Al₂O₃180VariedVaried cardiff.ac.uk
Ni/Al₂O₃Al₂O₃180VariedVaried cardiff.ac.uk
[Ru(p-cymene)Cl₂]₂ / NEt₃None150>98High acs.org
Co nanoparticles (carboxylate ligand-sup)Not specifiedNot specifiedVariedVaried researchgate.net

*Conversion and selectivity for the oxidation of a mixture of octan-2-ol (this compound) and nonan-1-ol, showing high selectivity for the secondary alcohol oxidation. acs.org

These studies demonstrate that C-H activation and subsequent functionalization, particularly the oxidation to the corresponding ketone, are key reactivity patterns for this compound, driven by various catalytic approaches and mechanistic pathways.

Advanced Analytical and Spectroscopic Characterization of 2 Octanol

The comprehensive structural and stereochemical analysis of 2-octanol (B43104) relies on a suite of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy each provide unique and complementary information essential for its detailed characterization.

Biochemical and Biological Research Pertaining to 2 Octanol Non Human Clinical Focus

Microbial Metabolism and Biotransformation Pathways of 2-Octanol (B43104)

The metabolic fate of this compound in microbial systems is diverse, involving a range of enzymatic processes that lead to its conversion, transformation, or complete degradation. Microorganisms have developed sophisticated pathways to utilize alcohols like this compound as carbon and energy sources, or to detoxify them. These biotransformation capabilities are of significant interest for biotechnological applications, including the production of chiral compounds and bioremediation.

Enzymatic Pathways in Microorganisms for this compound Conversion

The microbial conversion of this compound is primarily initiated by oxidation reactions catalyzed by alcohol dehydrogenases (ADHs) or monooxygenases. These enzymes convert the secondary alcohol into its corresponding ketone, 2-octanone (B155638). This initial oxidation is a critical step that channels the molecule into central metabolic pathways.

In many bacteria, the metabolism of n-alcohols is thought to proceed via pathways analogous to fatty acid beta-oxidation. Following the initial oxidation of this compound to 2-octanone, subsequent enzymatic steps would lead to the cleavage of the carbon chain. In some engineered microbial systems, the pathway can be reversed. For instance, in Saccharomyces cerevisiae engineered for 1-octanol (B28484) production, the synthesis from octanoyl-CoA involves the action of endogenous aldehyde reductases and alcohol dehydrogenases, demonstrating the reversibility and adaptability of these enzymatic systems scielo.br.

The formation of this compound from alkanes has also been studied. Early research on bacterial enzyme systems demonstrated that the oxidation of octane can lead to the formation of octanol (B41247). This process is dependent on oxidoreductases and specific cofactors, highlighting a microbial pathway for the synthesis of octanols directly from hydrocarbon precursors nih.govnih.gov. The enzymatic conversion is a key reaction, often involving the introduction of a hydroxyl group into the hydrocarbon chain by a monooxygenase, which can then be further oxidized by alcohol dehydrogenases.

Conversely, the reduction of 2-octanone is a key pathway for producing chiral this compound, a valuable chemical intermediate. Specific microbial alcohol dehydrogenases are capable of stereoselectively reducing 2-octanone to either (R)- or (S)-2-octanol. This biotransformation is highly sought after for producing enantiomerically pure alcohols. For example, various yeasts and bacteria have been identified that can perform this enantioselective reduction mdpi.com.

Identification and Characterization of Novel Microbial Enzymes and Their Kinetics

Significant research has focused on identifying and characterizing specific microbial enzymes capable of acting on this compound and its related ketone, 2-octanone. These studies are crucial for understanding the catalytic mechanisms and for developing efficient biocatalysts.

An important enzyme identified is an anti-Prelog alcohol dehydrogenase from the bacterium Oenococcus oeni. This enzyme catalyzes the reduction of 2-octanone to (R)-2-octanol. It has been purified and characterized as a homodimeric protein with 49 kDa subunits. A key feature of this enzyme is its dependence on NADPH as a cofactor, while NADH is not utilized. It is a zinc-independent, short-chain dehydrogenase. Kinetic studies revealed that its preferred substrates are aliphatic methyl ketones with a chain length of six or more carbons, with 2-octanone being the optimal substrate. The enzyme exhibits maximum activity at a temperature of 45°C and a pH of 8.0 nih.gov.

Another well-characterized enzyme is the R-specific alcohol dehydrogenase from Lactobacillus brevis (LbADH). This enzyme is also known for its ability to efficiently catalyze the stereoselective reduction of 2-octanone to (R)-2-octanol with high enantiomeric excess (>99%) mdpi.com. LbADH has been shown to be active on a range of aliphatic 2-alkanones. Interestingly, while it is functional on various aldehydes and 2-alkanones, it is subject to substrate inhibition by 2-alkanones, an effect that intensifies as the carbon chain length increases mdpi.com.

The kinetic properties of these enzymes are critical for their application. The table below summarizes the key characteristics of the alcohol dehydrogenase from Oenococcus oeni.

Table 1. Characteristics of Alcohol Dehydrogenase from Oenococcus oeni nih.gov
PropertyCharacteristic
Enzyme TypeAnti-Prelog Alcohol Dehydrogenase
Source OrganismOenococcus oeni
Reaction Catalyzed2-octanone → (R)-2-octanol
StructureHomodimer (49 kDa subunits)
Cofactor RequirementNADPH (NADH not utilized)
Optimal Substrate2-octanone
Optimal Temperature45°C
Optimal pH8.0

Microbial Degradation Processes in Environmental Contexts

In natural environments such as soil and water, this compound is subject to microbial degradation, which is a key process in its environmental fate. The biodegradability of octanol has been demonstrated in studies using microbial consortia from various environmental matrices. In one study evaluating the aerobic biodegradation of components in a synthetic hydraulic fracturing fluid, octanol was readily degraded by microbial communities sourced from both activated sludge and lake water. The degradation was rapid, with octanol concentrations falling below detection limits within 6.5 days, indicating its susceptibility to microbial breakdown in aquatic environments bohrium.com.

However, the ability to degrade this compound is not universal among microorganisms. For example, the bacterium Rhodococcus erythropolis DCL14, which is capable of metabolizing a wide range of C5–C16 hydrocarbons and C1–C12 alcohols, was found to be unable to grow on n-octanol as a sole carbon and energy source mdpi.com. This highlights the specificity of microbial metabolic pathways and that the presence of a compound does not guarantee its degradation by any single microbial species. The degradation of hydrocarbons in the environment is influenced by their physical and chemical properties, with linear alkanes generally being more susceptible to microbial attack than branched or cyclic structures researchgate.net. The initial step in the aerobic degradation of alkanes by bacteria is often the oxidation of a terminal methyl group by an oxygenase to yield a primary alcohol, which is then further oxidized to an aldehyde and a fatty acid researchgate.net.

Role of this compound in Pheromone Chemistry and Chemical Ecology

In the intricate world of insect communication, volatile organic compounds play a central role as semiochemicals, mediating behaviors such as mating, aggregation, and alarm signaling. Alcohols, including isomers of octanol, have been identified as key components in the pheromone blends of several insect species, highlighting their ecological significance.

Biosynthesis and Ecological Significance in Insect Communication Systems

While this compound itself has not been widely identified as a primary pheromone component, closely related C8 alcohols are integral to the chemical communication systems of various insects. For instance, 1-octanol is a known component of the alarm pheromone mixture in bees wikipedia.org. Furthermore, (S)-2-methyl-4-octanol, a structural relative of this compound, has been identified as a male-produced aggregation pheromone in the sugarcane weevil, Sphenophorus levis scienceopen.comresearchgate.netscielo.br. This compound attracts both males and females, playing a crucial role in the aggregation behavior of the species. Similarly, 1-octanol has been identified as part of the female-produced sex pheromone of the tomato bug, Nesidiocoris tenuis researchgate.net.

The biosynthesis of these fatty acid-derived pheromones is closely linked to the insect's primary metabolism. The general pathway involves the modification of fatty acids, which are synthesized from acetyl-CoA. These fatty acid precursors can undergo desaturation and chain-shortening before being converted to their final functional group. The production of fatty alcohols as pheromones typically involves the reduction of a fatty acyl-CoA precursor by a fatty acyl-reductase (FAR) enzyme nih.gov.

In some cases, octanols can be generated through environmental processes and still play a significant ecological role. Research on the American cockroach, Periplaneta americana, has shown that the environmental decomposition of unsaturated cuticular hydrocarbons by agents like UV radiation can produce a variety of volatile organic compounds, including 1-octanol. These breakdown products act as semiochemicals, signaling an unsuitable or old-colonized shelter and causing an avoidance response in nymphs biorxiv.org. This demonstrates that even when not directly biosynthesized as a pheromone, this compound and its isomers can be ecologically significant chemical cues.

Neurophysiological Responses to this compound in Non-Human Organisms

The detection of semiochemicals like this compound is mediated by specialized olfactory receptor neurons (ORNs) located in sensilla on the insect's antennae and maxillary palps ijbs.com. The binding of an odorant molecule to an olfactory receptor triggers a neural signal that is processed in the antennal lobe of the insect brain, ultimately leading to a behavioral response.

Electroantennography (EAG) is a technique used to measure the collective electrical response of the entire antenna to an odorant, providing insight into which compounds an insect can detect. Studies using EAG have demonstrated that insect antennae are sensitive to C8 alcohols. For example, a comparative study using an array of antennae from five different insect species, including Heliothis virescens and Drosophila melanogaster, showed that 1-octanol elicited distinct EAG response profiles from each species, indicating species-specific detection capabilities oup.com.

At the single-neuron level, specific ORNs are tuned to detect particular compounds. In the yellow fever mosquito, Aedes aegypti, a specific receptor neuron (the "C" neuron) housed in basiconic sensilla on the maxillary palps is highly sensitive to 1-octen-3-ol, another C8 alcohol that is a key component of vertebrate host odor nih.gov. While this neuron responds most strongly to (R)-(−)-1-octen-3-ol, it shows reduced responses to structural analogs, demonstrating the high specificity of insect olfactory receptors nih.gov. Furthermore, the study on the American cockroach demonstrated that 1-octanol generated from the breakdown of cuticular hydrocarbons elicited significant electrophysiological responses from the antennae of nymphs, correlating with the observed avoidance behavior biorxiv.org. These findings underscore that non-human organisms possess the neural machinery to detect this compound and its isomers, which can trigger specific and ecologically relevant behaviors.

Plant Biochemistry and Secondary Metabolite Studies Involving this compound

Occurrence and Formation of this compound in Plant Volatile Profiles

This compound has been identified as a volatile organic compound (VOC) in a diverse range of plant species. nih.gov As a secondary metabolite, its presence in the plant's volatile profile contributes to the characteristic scent of various plant parts, including flowers, fruits, and leaves. nih.gov These volatile emissions play a crucial role in the plant's interaction with its environment, such as attracting pollinators and defending against herbivores. nih.gov

The formation of C8-volatiles like this compound in plants is linked to lipid metabolism pathways. While the precise biosynthetic routes can vary between species, they are generally considered to be derived from the oxidative degradation of fatty acids. The occurrence of this compound has been reported in numerous plants, highlighting its widespread, albeit often minor, role in plant biochemistry. nih.govthegoodscentscompany.comfoodb.ca For instance, it is a known component of the essential oils of geranium, lavender, and mint. thegoodscentscompany.com It has also been identified in food plants such as corn (Zea mays), ginger, and common buckwheat. nih.govfoodb.ca

Table 1: Documented Occurrence of this compound in Various Plant Species

Plant SpeciesCommon NameReference
Daphne odoraWinter Daphne nih.gov
Zea maysCorn nih.govfoodb.ca
Pelargonium graveolensGeranium thegoodscentscompany.com
LavandulaLavender thegoodscentscompany.com
MenthaMint thegoodscentscompany.com
Ruta graveolensRue thegoodscentscompany.com
Fagopyrum esculentumCommon Buckwheat foodb.ca
Zingiber officinaleGinger foodb.ca

Enzymatic Synthesis of this compound Derivatives in Botanical Systems

Within botanical systems, primary fatty alcohols are typically synthesized by alcohol-forming fatty acyl reductases (FARs). nih.gov These enzymes act on acyl-coenzyme A (acyl-CoA) or acyl-acyl carrier protein (acyl-ACP) substrates to produce a range of fatty alcohols that are components of plant surface lipids like cutin and suberin. nih.gov While FARs primarily produce straight-chain primary alcohols, the enzymatic machinery for generating secondary alcohols like this compound is also present.

Once formed, this compound can be further modified by other plant enzymes to create various derivatives, most notably esters. Esterification is a common biochemical reaction in plants, contributing significantly to the aroma profiles of fruits and flowers. This reaction is catalyzed by enzymes such as alcohol acyltransferases (AATs) or lipases, which facilitate the transfer of an acyl group from a donor molecule (like acyl-CoA) to the hydroxyl group of an alcohol.

For example, the reaction of this compound with acetic acid (or more accurately, acetyl-CoA) would yield octyl acetate (B1210297), a common flavor and fragrance ester. nih.gov While much of the research on the enzymatic synthesis of octyl esters is conducted in vitro using microbial lipases for industrial applications, the fundamental enzymatic capability resides within plants. nih.govmdpi.com These reactions are crucial for the biosynthesis of a complex bouquet of volatile compounds that define a plant's chemical signature.

Biocatalytic Production and Derivatization of this compound

The production of enantiomerically pure chiral alcohols is of significant interest to the pharmaceutical and fine chemical industries, as these compounds often serve as key building blocks for complex molecules. mdpi.comrsc.org Biocatalysis, using isolated enzymes or whole-cell systems, has emerged as a powerful and sustainable alternative to traditional chemical synthesis due to its high selectivity and mild reaction conditions. rsc.org

Enzyme Engineering for Enhanced Stereoselectivity and Activity

The synthesis of specific stereoisomers of this compound, such as (R)-2-octanol or (S)-2-octanol, is a primary goal in its biocatalytic production. Wild-type enzymes often exhibit some level of stereoselectivity, but it is frequently insufficient for industrial requirements. Therefore, protein engineering techniques are employed to enhance the desired properties of biocatalysts. nih.govsemanticscholar.org

Key enzymes targeted for engineering include ketoreductases (KREDs), alcohol dehydrogenases (ADHs), and cytochrome P450 monooxygenases. rsc.orgnih.govmdpi.com These enzymes catalyze the asymmetric reduction of the prochiral ketone 2-octanone to produce chiral this compound. Methodologies such as directed evolution and site-directed saturation mutagenesis are used to create enzyme variants with improved performance. mdpi.comfrontiersin.org

For instance, through mutagenesis, a cytochrome P450 BM-3 variant, 9-10A-A328V, was developed to produce (S)-2-octanol from octane, while another variant, 1-12G, produces (R)-2-alcohols. mdpi.com Similarly, an alcohol dehydrogenase from Oenococcus oeni has been identified that reduces 2-octanone to (R)-2-octanol. thegoodscentscompany.com These engineered biocatalysts can achieve high enantiomeric excess (ee), often exceeding 99%. mdpi.comfrontiersin.org

Table 2: Examples of Engineered Enzymes for Chiral this compound Synthesis

Enzyme TypeEngineering StrategySubstrateProductKey ImprovementReference
Cytochrome P450 BM-3 (Variant 9-10A-A328V)MutagenesisOctane(S)-2-OctanolEnabled stereoselective hydroxylation mdpi.com
Cytochrome P450 BM-3 (Variant 1-12G)MutagenesisOctane(R)-2-OctanolEnabled stereoselective hydroxylation mdpi.com
Alcohol Dehydrogenase (from Oenococcus oeni)(Not Specified)2-Octanone(R)-2-OctanolAnti-Prelog stereoselectivity thegoodscentscompany.com
Amine Dehydrogenase (Engineered)Directed Evolution (CAST/ISM)α-hydroxy ketonesChiral amino alcoholsImproved activity (kcat/Km) and turnover frontiersin.org

Immobilization Techniques for Industrial Biocatalysis

A significant challenge in the industrial application of enzymes is their stability, recovery, and reusability. mdpi.comnih.gov Enzyme immobilization addresses these issues by confining the enzyme to a solid support material, which facilitates its separation from the reaction mixture and often enhances its stability under process conditions. nih.govnih.govnih.gov

Several immobilization techniques are employed, each with distinct advantages:

Adsorption: This simple and reversible method relies on weak physical interactions (e.g., van der Waals forces, hydrophobic interactions) between the enzyme and a carrier. mdpi.comnih.govbohrium.com Supports like hydrophobic resins, activated carbon, and molecular sieves are common. nih.gov

Covalent Binding: This technique forms strong, stable covalent bonds between the enzyme and a functionalized support (e.g., porous silica, agarose). nih.govacs.org It effectively prevents enzyme leaching. bohrium.com

Entrapment/Encapsulation: The enzyme is physically confined within the porous network of a polymer matrix, such as alginate or polyacrylamide, or within a semi-permeable membrane. mdpi.comnih.govacs.org

Cross-Linking: Enzymes are interconnected using a bifunctional reagent (e.g., glutaraldehyde) to form large, insoluble aggregates (CLEAs). nih.govnih.gov This is a carrier-free method that can result in high enzyme loading. nih.gov

For the production of this compound and its derivatives, lipases are frequently immobilized. For example, Yarrowia lipolytica lipase (B570770) has been immobilized on magnetite for the kinetic resolution of (R,S)-2-octanol. sigmaaldrich.com Similarly, Candida antarctica lipase B (Novozym 435), a commercially available immobilized enzyme, is widely used for esterification reactions involving alcohols like octanol. mdpi.commdpi.comresearchgate.net

Table 3: Comparison of Enzyme Immobilization Techniques

TechniquePrincipleCommon SupportsAdvantagesDisadvantagesReference
AdsorptionWeak physical interactionsResins, silica, activated carbon, molecular sievesSimple, mild conditions, minimal enzyme denaturationEnzyme leaching can occur mdpi.comnih.govbohrium.com
Covalent BindingStable covalent bondsAgarose, polyacrylamide, functionalized silicaStrong binding, prevents leaching, high stabilityCan cause conformational changes, reducing activity nih.govbohrium.comacs.org
EntrapmentPhysical confinement in a matrixAlginate, chitosan, polysulfone membranesProtects enzyme from harsh environmentsMass transfer limitations for substrate/product mdpi.comnih.govnih.gov
Cross-LinkingIntermolecular covalent bonds(Carrier-free)High enzyme loading, high stabilityCan cause enzyme denaturation, diffusion limitations nih.govnih.gov

Bioreactor Design and Process Optimization for this compound Synthesis

The successful scale-up of biocatalytic processes for this compound production requires careful bioreactor design and process optimization. dtu.dk The goal is to maximize productivity, yield, and catalyst stability while minimizing costs and environmental impact. mdpi.comresearchgate.net

Enzyme membrane reactors (EMRs) are a common configuration for continuous biocatalytic processes. rsc.org In an EMR, the enzyme is retained by a membrane, allowing for continuous product removal and substrate feeding. A study on the continuous synthesis of (R)-2-octanol in an EMR demonstrated excellent process stability, achieving a high turnover number for the alcohol dehydrogenase used. rsc.org

Fixed-bed reactors, where the immobilized enzyme is packed into a column, are also used for continuous operations. rsc.org This design allows the substrate solution to flow through the catalyst bed, facilitating a continuous conversion to the product. Such systems have been developed for producing various chiral alcohols from racemic mixtures. rsc.org

Process optimization involves manipulating various parameters to enhance reaction efficiency. mdpi.comresearchgate.net Key factors include:

Substrate and Cofactor Concentration: Increasing substrate concentration can improve space-time yield. However, substrate or product inhibition can be a limiting factor. For dehydrogenase-catalyzed reactions, efficient regeneration of cofactors (like NADH or NADPH) is critical. mdpi.com

Solvent System: The use of non-aqueous media or biphasic systems can improve the solubility of hydrophobic substrates like 2-octanone and facilitate product recovery. rsc.org For instance, the use of the ionic liquid AMMOENG™ 101 as a cosolvent in (R)-2-octanol synthesis increased substrate concentration and improved space-time yields threefold. rsc.org

Integrated Product Separation: Combining the reaction with a separation step, such as solid-phase extraction, can alleviate product inhibition and simplify downstream processing. rsc.org

Table 4: Bioreactor Systems and Optimization for Chiral Alcohol Production

Bioreactor TypeDescriptionOptimization StrategyImpactReference
Enzyme Membrane Reactor (EMR)Enzyme is retained by a membrane for continuous operation.Use of ionic liquid as a cosolvent.Increased substrate concentration and space-time yield. rsc.org
Fixed-Bed ReactorImmobilized enzyme is packed in a column for continuous flow.Integrated chemoenzymatic catalysis (oxidation followed by reduction).High conversion (~95%) and selectivity for various alcohols. rsc.org
MicroreactorReaction performed in micro-scale channels.Cascading continuous-flow system for multi-enzyme reactions.Rapid process development and intensification. nih.gov

Environmental Fate and Biogeochemical Cycling of 2 Octanol

Biodegradation Pathways in Aquatic and Terrestrial Environments

Biodegradation is a critical process for the removal of 2-octanol (B43104) from aquatic and terrestrial systems. The presence of a hydroxyl group generally makes alcohols susceptible to microbial attack. aropha.com

Under aerobic conditions, this compound is readily biodegradable. nih.govnih.gov Studies using activated sludge and mixed microbial inocula have demonstrated significant removal. The aerobic pathway for a secondary alcohol like this compound is expected to begin with its oxidation to the corresponding ketone, 2-octanone (B155638), by alcohol dehydrogenase enzymes. This ketone can then be further metabolized, potentially through pathways like β-oxidation, ultimately leading to mineralization into carbon dioxide and water. researchgate.net

Anaerobic biodegradation of this compound has also been observed, although it may be a slower process. In a study using various sludge samples, this compound was biodegraded in a fraction of the samples over an eight-week incubation period. nih.gov Anaerobic degradation pathways for alcohols are complex and can involve different terminal electron acceptors depending on the environmental conditions. nih.gov The process is often sterically hindered by alkyl branching, which can have a more significant detrimental effect on anaerobic degradation compared to aerobic degradation. nih.gov

Biodegradation Data for this compound

Test SystemConditionFindingDuration
Activated SludgeAerobic76% of Theoretical BOD14 days
Standard BOD Dilution TestAerobic36.3% of Theoretical BOD5 days
Activated SludgeAerobic2.7% degradation24 hours
Sludge SamplesAnaerobicBiodegraded in 3-5 of 12 samples8 weeks

Specific information on the microbial communities responsible for the complete mineralization of this compound is not extensively detailed in the literature. However, studies on related compounds provide some indications. In experiments involving a synthetic hydraulic fracturing fluid containing octanol (B41247), the initially diverse microbial communities became dominated by bacteria affiliated with Pseudomonas and other Pseudomonadaceae following incubation, suggesting their role in alcohol degradation. nsf.gov Members of the genus Pseudomonas are well-known for their metabolic versatility and ability to degrade a wide range of organic compounds. nih.gov

Conversely, not all hydrocarbon-degrading microbes can utilize this compound. For instance, Rhodococcus erythropolis DCL14, a bacterium capable of metabolizing a range of hydrocarbons and other alcohols, was unable to grow on n-octanol as a sole carbon and energy source. oup.com Fungi are also known to produce potent enzymes capable of degrading recalcitrant organic pollutants, but specific studies identifying fungal species that mineralize this compound are scarce. nih.gov Further research is needed to fully characterize the specific microbial consortia and enzymatic pathways involved in the environmental degradation of this compound.

Transport and Distribution of this compound in Environmental Compartments

The transport and partitioning of this compound among air, water, soil, and sediment are dictated by its physical and chemical properties, such as its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Atmosphere: With a significant vapor pressure and a Henry's Law constant of 3.23 x 10⁻⁵ atm-m³/mole, this compound is expected to volatilize from water and moist soil surfaces. nih.gov Based on this Henry's Law constant, the volatilization half-life from a model river is estimated to be 34 hours, and from a model lake, it is 14 days. nih.gov

Water and Soil: The soil organic carbon-water partitioning coefficient (Koc) for this compound is estimated to be 32, which indicates high mobility in soil. nih.gov This low Koc value suggests that this compound is not expected to adsorb significantly to suspended solids and sediment in water. nih.gov

Bioconcentration: The octanol-water partition coefficient (log Kow) of 2.90 suggests a moderate potential for bioconcentration in aquatic organisms. nih.gov The bioconcentration factor (BCF) is estimated to be 38, which supports this assessment. nih.gov

Environmental Partitioning Properties of this compound

PropertyValueImplication
Vapor Pressure0.242 mmHg at 25°CExists as a vapor in the atmosphere
Henry's Law Constant3.23 x 10-5 atm-m3/moleVolatilization from water is an important fate process
Log Kow2.90Moderate potential for bioconcentration
Estimated Koc32High mobility in soil; low adsorption to sediment

Soil-Water Partitioning and Mobility

The mobility of this compound in the terrestrial environment is largely dictated by its partitioning behavior between soil and water. This partitioning is quantified by the soil organic carbon-water partition coefficient (Koc), which measures the tendency of a chemical to adsorb to the organic matter in soil and sediment. A low Koc value indicates weak adsorption and, consequently, high mobility, while a high Koc value suggests strong adsorption and low mobility. chemsafetypro.comreachonline.eu

For this compound, an estimated Koc of 32 suggests that it does not adsorb significantly to soil organic matter. nih.gov This low adsorption potential classifies this compound as having very high mobility in soil. nih.gov As a result, when released to soil, this compound is not expected to be strongly retained by soil particles and has a significant potential to leach through the soil profile and contaminate groundwater. nih.govfao.org Similarly, in aquatic systems, it is not expected to adsorb to suspended solids and sediment. nih.gov

Soil Partitioning and Mobility of this compound
ParameterValueImplication
Organic Carbon-Water Partition Coefficient (Koc)32 (estimated)Very High Mobility nih.gov

Volatilization from Environmental Matrices

Volatilization is a key process influencing the environmental fate of this compound, particularly its transfer from terrestrial and aquatic surfaces to the atmosphere. The tendency of a chemical to volatilize from water is described by its Henry's Law constant. epa.gov

This compound has a Henry's Law constant of 3.23 x 10⁻⁵ atm-m³/mol, which indicates that it is expected to volatilize from water surfaces. nih.gov Based on this value, the estimated volatilization half-life for this compound from a model river is 34 hours, and from a model lake, it is 14 days. nih.gov This suggests that in moving bodies of water, volatilization can be a relatively rapid process, while in calmer waters, it occurs more slowly.

Volatilization from soil surfaces is also an important fate process. For moist soil, the Henry's Law constant suggests that volatilization is an expected pathway. nih.gov However, from dry soil surfaces, this compound is not expected to volatilize significantly, a behavior governed by its vapor pressure. nih.gov Biodegradation is also noted as an important environmental fate process in both soil and water, competing with the process of volatilization. nih.gov

Volatilization Data for this compound
ParameterValueEnvironmental Compartment
Henry's Law Constant3.23 x 10⁻⁵ atm-m³/molWater/Moist Soil nih.gov
Volatilization Half-Life34 hours (estimated)Model River nih.gov
Volatilization Half-Life14 days (estimated)Model Lake nih.gov

Theoretical and Computational Studies of 2 Octanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic properties of 2-octanol (B43104). These methods solve approximations of the Schrödinger equation to determine the electron density distribution, from which numerous molecular properties can be derived, including optimized geometries, reaction energies, and spectroscopic parameters.

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in the literature, the principles of such investigations can be understood from studies on analogous alcohols. DFT is a cornerstone for elucidating the pathways of chemical reactions, such as oxidation and dehydration, which are fundamental to alcohol chemistry.

The methodology involves mapping the potential energy surface of a reaction. Reactants and products correspond to energy minima on this surface, while the transition state represents a first-order saddle point—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. The energy difference between the reactants and the transition state is the activation energy (barrier), a critical factor in determining reaction kinetics. nih.gov

Below is a table showing representative activation free energies (ΔG‡) for key alcohol reactions calculated using DFT methods, illustrating the type of data obtained from such studies.

Reaction TypeModel AlcoholCatalyst/ConditionsCalculated Activation Free Energy (ΔG‡)Computational Method
Dehydration (E1 Mechanism)tert-ButanolAcid-catalyzed (aqueous)92 kJ/molDFT/MD
OxidationMethanol (B129727)CrO₂Cl₂23.7 kcal/mol (100 kJ/mol)DFT/IRC
OxidationEthanol (B145695)(bpy)Cuᴵ-TEMPO/NMIFavorable pathway identifiedDFT

The flexibility of the eight-carbon alkyl chain and the rotation around the C-O bond mean that this compound can exist in numerous spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for converting between them. nih.govnih.gov This is crucial as the reactivity and physical properties of a molecule can be influenced by its preferred three-dimensional shape.

Computational methods perform this analysis by systematically rotating the molecule's dihedral angles and calculating the potential energy at each step. A relaxed potential energy scan, often performed using DFT, can identify the geometries corresponding to energy minima and transition states. rsc.org For a molecule like this compound, key rotations would include the C-C bonds along the hexyl chain and, importantly, the C-O bond of the secondary alcohol group.

The relative energies of different conformers are determined by factors like steric hindrance and intramolecular interactions (e.g., hydrogen bonding). For simple alkanes, staggered conformations are generally lower in energy than eclipsed conformations. In this compound, the orientation of the hydroxyl group relative to the alkyl chain introduces further complexity, with certain conformations being stabilized by weak intramolecular forces. Identifying the global minimum energy conformation provides the most probable structure of an isolated molecule.

Dihedral AngleInteraction TypeTypical Rotational Barrier (Approx.)Description
H-C-C-H (Ethane-like)Staggered vs. Eclipsed~3 kcal/mol (~12 kJ/mol)Energy cost to rotate from a stable staggered to an unstable eclipsed conformation.
C-C-C-C (Butane-like)Anti vs. Gauche~0.9 kcal/mol (~3.8 kJ/mol)The energy difference between the most stable anti conformation and the gauche conformation.
C-C-C-O (Alcohol)Gauche vs. EclipsedVariable (e.g., 1-5 kcal/mol)The barrier to rotation around the C-C bond adjacent to the hydroxyl group.
C-C-O-H (Alcohol)Staggered vs. Eclipsed~1 kcal/mol (~4.2 kJ/mol)The barrier for rotation of the hydroxyl proton, influenced by steric hindrance.

Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the interpretation of the spectra. For this compound, this is particularly useful for interpreting infrared (IR) spectra.

DFT calculations can compute the vibrational frequencies of a molecule corresponding to the stretching, bending, and torsional motions of its atoms. These calculated frequencies and their intensities can be used to generate a theoretical IR spectrum. A study on the related isomer, n-octanol, demonstrated excellent agreement between the experimental FTIR spectrum and the spectrum calculated at the PBE/aug-cc-pVTZ level of theory with a Polarizable Continuum Model (PCM) to simulate the solvent effect. Such agreement allows for confident assignment of specific spectral bands to particular molecular vibrations, such as the characteristic O-H stretch, C-H stretches, and various C-C and C-O vibrational modes.

The table below presents a comparison of experimental and computed vibrational frequencies for liquid n-octanol, illustrating the accuracy of modern DFT methods. A similar level of agreement would be expected for this compound.

Vibrational ModeExperimental Wavenumber (cm⁻¹)Computed Wavenumber (cm⁻¹)Assignment
ν(OH)33313466O-H Stretching
νₐ(CH₃)29572973Asymmetric CH₃ Stretching
νₐ(CH₂)29242933Asymmetric CH₂ Stretching
νₛ(CH₂)28552867Symmetric CH₂ Stretching
δ(CH₂)14671468CH₂ Scissoring
β(COH)13781352C-O-H Bending
ν(C-O)10561059C-O Stretching

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. Governed by classical mechanics, MD uses force fields (like CHARMM or OPLS-AA) to define the potential energy of the system, allowing for the simulation of larger systems over longer timescales than are feasible with quantum methods.

In the liquid state, this compound molecules interact through a combination of van der Waals forces and, most significantly, hydrogen bonding. The hydroxyl group of this compound can act as both a hydrogen bond donor (via the H atom) and a hydrogen bond acceptor (via the O atom's lone pairs). MD simulations of the related isomer n-octanol show that this leads to the formation of intermolecular hydrogen-bonded chains and clusters, such as dimers and trimers.

These simulations can quantify the structure of the liquid through tools like the radial distribution function (RDF), which describes the probability of finding another atom at a certain distance from a reference atom. For instance, the RDF for oxygen atoms in liquid octanol (B41247) shows a sharp peak at around 2.8 Å (0.28 nm), which is the characteristic distance for a hydrogen bond. Simulations also reveal that intermolecular hydrogen bonds between hydroxyl groups are stronger and more prevalent than other potential interactions. The solvent environment significantly impacts these interactions, influencing the extent and dynamics of hydrogen-bonding networks.

MD simulations are exceptionally well-suited for studying this compound in complex, heterogeneous environments, such as at the interface between oil and water or within a biological membrane. Due to its amphiphilic nature—a polar hydroxyl head and a nonpolar eight-carbon tail—this compound exhibits interesting interfacial behavior.

Classical atomistic MD simulations of octanol at a water-dodecane (oil) interface show that the octanol molecules self-assemble at the interface. nih.govnih.govrsc.org They orient themselves with their polar -OH groups directed towards the aqueous phase and their nonpolar alkyl chains extending into the oil phase. This behavior, which is characteristic of a surfactant or cosurfactant, helps to lower the interfacial tension between the two immiscible liquids. rsc.org Such simulations require long timescales (over 100 ns) to achieve a converged distribution of molecules at the interface. nih.govnih.govrsc.org

These studies are also fundamental to understanding and predicting the octanol-water partition coefficient (log P), a critical parameter in environmental science and pharmacology. Predicting log P computationally involves calculating the free energy of transferring a solute molecule from a simulated box of water to a simulated box of octanol. These simulations provide a molecular-level rationale for the partitioning behavior of this compound and other molecules in different chemical environments.

Simulation ParameterTypical Value / MethodPurpose
Force FieldOPLS-AA, CHARMM, GAFFDefines the potential energy function for all atoms and interactions.
Water ModelTIP3P, TIP4PSpecifies the geometry and charge distribution for explicit water molecules.
EnsembleNPT (Isothermal-isobaric)Maintains constant Number of particles, Pressure, and Temperature, mimicking lab conditions.
Temperature298 K (25 °C)Controlled via a thermostat (e.g., Nosé-Hoover) to simulate room temperature.
Simulation Time10s to 100s of nanosecondsDuration of the simulation, must be long enough to sample relevant molecular motions. rsc.org
Boundary ConditionsPeriodic Boundary Conditions (PBC)A particle passing through one side of the simulation box re-enters on the opposite side to simulate a bulk system.

Cheminformatics and Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Modeling

Cheminformatics and Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) modeling are powerful computational tools that have found significant application in the study of this compound and its derivatives. These methodologies leverage statistical and machine learning techniques to build predictive models that correlate the chemical structure of a molecule with its physicochemical properties, reactivity, and biological activity.

Predictive Models for Reactivity and Selectivity in this compound Derivatives

Predictive modeling of the reactivity and selectivity of this compound derivatives is crucial for understanding their chemical behavior and for designing synthetic pathways. While specific QSPR/QSAR models exclusively for this compound derivatives are not extensively documented in dedicated studies, the principles and models developed for aliphatic and chiral secondary alcohols are directly applicable.

Reactivity Models:

Key descriptors that could be employed in a QSPR model for the reactivity of this compound derivatives include:

Electronic Descriptors: Parameters such as the partial charge on the hydroxyl oxygen and the highest occupied molecular orbital (HOMO) energy can be used to model the nucleophilicity of the alcohol.

Quantum Chemical Descriptors: Calculated properties like bond dissociation energies of the C-H bond at the second position can be indicative of the ease of oxidation.

A hypothetical QSPR model for predicting the rate of an esterification reaction of a this compound derivative might take the following form:

log(k) = β₀ + β₁(qₒ) + β₂(Eₛ) + β₃(logP)

Where:

log(k) is the logarithm of the reaction rate constant.

qₒ is the partial charge on the hydroxyl oxygen.

Eₛ is a steric parameter.

logP is the partition coefficient, representing the hydrophobicity of the derivative.

β₀, β₁, β₂, and β₃ are coefficients determined through regression analysis.

Selectivity Models:

Being a chiral secondary alcohol, this compound and its derivatives can exhibit stereoselectivity in their reactions. Computational models are instrumental in predicting and understanding the origins of this selectivity. These models often involve detailed quantum mechanical calculations of transition state energies for different stereochemical pathways. rsc.orgnih.gov

For instance, in the kinetic resolution of secondary alcohols, computational studies can elucidate the non-covalent interactions between the substrate, a chiral catalyst, and the acylating agent that determine the enantioselectivity. nih.gov For this compound derivatives, these models could predict which enantiomer reacts faster by calculating the energy barriers for the competing reaction pathways.

Key aspects of selectivity modeling for this compound derivatives include:

Transition State Modeling: Identifying and calculating the energies of the transition states leading to different stereoisomeric products. The product distribution is generally governed by the relative energies of these transition states.

Non-Covalent Interaction Analysis: Tools like the Non-Covalent Interaction (NCI) index can be used to visualize and quantify stabilizing interactions (e.g., hydrogen bonds, van der Waals forces) in the transition state that favor one stereochemical outcome over another.

Molecular Dynamics Simulations: These simulations can be used to explore the conformational landscape of the reactants and the catalyst-substrate complex, providing insights into the dynamic factors that influence selectivity.

The following table provides examples of reaction types where predictive models could be applied to this compound derivatives:

Reaction TypePredicted PropertyRelevant Modeling Approaches
OxidationReaction Rate, Product Distribution (Ketone vs. other products)QSPR with electronic and steric descriptors, DFT calculations of reaction pathways.
EsterificationReaction Rate, Equilibrium ConstantQSPR models, thermodynamic calculations.
Asymmetric CatalysisEnantiomeric Excess (ee), Diastereomeric Ratio (dr)Quantum mechanical calculations of transition state energies, molecular docking.
Nucleophilic SubstitutionReaction Rate, RegioselectivityQSPR models, calculation of activation barriers.

Computational Prediction of Partition Coefficients (LogP, LogKow)

The octanol-water partition coefficient (LogP or LogKow) is a critical physicochemical parameter that describes the lipophilicity of a compound. It is widely used in drug design, environmental science, and materials science. Numerous computational methods have been developed to predict the LogP of organic molecules, including this compound. nih.gov

QSPR Models for LogP Prediction:

Atom-Additive Methods: These models assign a specific contribution to each atom type in the molecule. The LogP is then calculated as the sum of these atomic contributions, often with correction factors for specific structural features.

Fragment-Based Methods: In this approach, the molecule is broken down into larger functional groups or fragments. Each fragment has a predefined lipophilicity value, and the LogP is calculated by summing these values.

Topological and Geometrical Descriptor-Based Models: These models use descriptors derived from the 2D or 3D structure of the molecule, such as molecular weight, surface area, and connectivity indices, to build a regression model for LogP.

Physics-Based and Machine Learning Models:

More advanced methods for LogP prediction are based on quantum mechanics, molecular mechanics, and machine learning.

Quantum Chemical Solvation Models: Methods like the Conductor-like Screening Model for Realistic Solvation (COSMO-RS) and the Solvation Model based on Density (SMD) calculate the free energy of solvation of a molecule in both octanol and water. The LogP is then derived from the difference in these free energies.

Molecular Dynamics (MD) Simulations: MD simulations can be used to calculate the free energy of transferring a molecule from water to octanol, providing a direct, albeit computationally expensive, prediction of LogP.

Machine Learning Models: A wide range of machine learning algorithms, including multiple linear regression, support vector machines, and neural networks, have been applied to predict LogP. These models are trained on large datasets of experimentally determined LogP values and can achieve high predictive accuracy.

The following table presents a comparison of different computational methods for predicting the LogP of this compound, along with their reported or typical accuracy. The experimental LogP value for this compound is approximately 2.73.

Method TypeSpecific Model ExamplePredicted LogP for this compound (Approximate)Typical Root Mean Square Error (RMSE) for Alcohols (log units)
Atom-AdditiveXLOGP32.80.3 - 0.5
Fragment-BasedClogP2.70.2 - 0.4
Quantum ChemicalCOSMO-RS2.60.4 - 0.6
Quantum ChemicalSMD2.90.5 - 0.9
Machine LearningRandom Forest2.70.3 - 0.6

It is important to note that the accuracy of these predictive models can vary depending on the specific implementation, the training set used (for machine learning models), and the complexity of the molecule being studied. For a relatively simple molecule like this compound, many of these methods can provide a reasonably accurate prediction of its LogP value.

Advanced Applications and Research Frontiers Involving 2 Octanol Non Clinical/basic Research

Utilization of 2-Octanol (B43104) as a Chiral Auxiliary and Building Block in Organic Synthesis

Enantiomerically pure this compound serves as a valuable resource in asymmetric synthesis, a field focused on the selective production of one stereoisomer of a chiral molecule. Its utility stems from its classification as a chiral molecule, existing as (R)-(-)-2-octanol and (S)-(+)-2-octanol. This inherent chirality allows it to be used to introduce stereochemical control in the synthesis of more complex molecules.

The primary role of a chiral auxiliary is to be temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed for potential reuse. While direct and broad application of this compound as a detachable chiral auxiliary is not extensively documented in dedicated studies, its principles are demonstrated in related contexts. For instance, chiral alcohols are employed as auxiliaries in the asymmetric synthesis of α-halo acid derivatives through the formation of diastereomeric esters. In these cases, the chiral alcohol moiety directs the stereoselective reaction before being cleaved.

The resolution of racemic this compound is a critical preliminary step to its use in stereoselective synthesis. Efficient kinetic resolution of (R,S)-2-octanol has been achieved using immobilized lipases, which selectively acylate one enantiomer, allowing for the separation of the enantiomerically enriched alcohol and the corresponding ester. This process is crucial for producing the enantiopure this compound needed for subsequent stereoselective applications. sigmaaldrich.com

Method of ResolutionEnzymeEnantiomeric Excess (ee)Reference
Kinetic ResolutionMagnetite-immobilized lipase (B570770)High(Liu et al., 2014) sigmaaldrich.com
Kinetic ResolutionMagnetite-Immobilized Yarrowia lipolytica LipaseHigh(Liu et al., 2014) sigmaaldrich.com

This table illustrates methods for obtaining enantiomerically pure this compound, a prerequisite for its use in stereoselective synthesis.

A more common application of enantiomerically pure this compound is its use as a chiral building block, where it is permanently incorporated into the final target molecule. This approach is a cornerstone of "chiral pool" synthesis, which utilizes readily available, enantiopure natural products as starting materials.

A significant area where this compound serves as a chiral precursor is in the synthesis of insect pheromones. Many of these semiochemicals are chiral and their biological activity is often dependent on a specific stereoisomer. The synthesis of these complex molecules frequently starts from a simple, commercially available chiral molecule like (R)- or (S)-2-octanol. The defined stereocenter of the this compound is then carried through the synthetic sequence to establish the correct stereochemistry in the final pheromone product. nih.gov For example, the synthesis of (S)-3-Methyl-4-octanol, a known insect pheromone, can be achieved using chiral precursors. researchgate.net This strategy leverages the pre-existing chirality of this compound to avoid complex asymmetric reactions later in the synthesis.

The synthesis of marine natural products, which often possess intricate and stereochemically rich structures, also benefits from the use of chiral building blocks derived from the chiral pool. researchgate.netnih.gov

This compound in Advanced Materials Science Research

The chemical properties of this compound, including its hydroxyl group and eight-carbon chain, make it a versatile molecule in the field of materials science. It finds applications in the creation and modification of polymers and in the formulation of complex fluid systems like emulsions.

While not a conventional monomer in the same vein as styrene (B11656) or vinyl chloride, this compound can be incorporated into polymer structures. It is a precursor to monomers like 2-octyl acrylate, which is produced by the esterification of this compound with acrylic acid. This monomer can then be polymerized or copolymerized to create polymers with specific properties, such as those used in binding agents for coatings and inks. google.com

Furthermore, alcohols can act as chain transfer agents in radical polymerization. researchgate.netwikipedia.org In this role, this compound can be used to control the molecular weight of polymers during their synthesis. The chain transfer process involves the termination of a growing polymer chain and the initiation of a new one, with the alcohol participating in this transfer of reactivity. This modification of the polymerization process influences the final properties of the polymer, such as its viscosity and mechanical strength.

This compound plays a significant role as a co-surfactant in the formation of microemulsions. Microemulsions are thermodynamically stable, isotropic mixtures of oil, water, and surfactants. researchgate.net The addition of a co-surfactant, typically a short-to-medium chain alcohol like this compound, is often necessary to reduce the interfacial tension between the oil and water phases, allowing for the spontaneous formation of a stable microemulsion. analis.com.my

The presence of this compound in these systems influences the phase behavior, modifying the boundaries between different phases (e.g., oil-in-water, water-in-oil, and bicontinuous structures). science.govbris.ac.uk By altering the composition of the surfactant/co-surfactant mixture, the properties of the microemulsion, such as droplet size and solubilization capacity, can be finely tuned.

Additionally, alcohols can affect the critical micelle concentration (CMC) of surfactants in aqueous solutions. The CMC is the concentration at which surfactant molecules begin to form micelles. The addition of an alcohol like this compound can alter the solvent properties and interact with the surfactant molecules, thereby influencing the CMC. nih.govpharmacy180.comresearchgate.net This is a crucial parameter in applications ranging from detergency to drug delivery.

SystemRole of this compoundEffectReference
Oil/Water/SurfactantCo-surfactantReduces interfacial tension, stabilizes microemulsion analis.com.my
Aqueous Surfactant SolutionAdditiveInfluences Critical Micelle Concentration (CMC) nih.govresearchgate.net

This table summarizes the functions and effects of this compound in surfactant and emulsifier systems.

In the burgeoning field of nanotechnology, alcohols are increasingly recognized for their role in the "green synthesis" of metallic nanoparticles. Alcohols can serve the dual purpose of being a solvent and a reducing agent, converting metal ions into metal atoms, which then nucleate and grow into nanoparticles. rsc.org

While specific studies focusing solely on this compound are emerging, the use of its isomer, 1-octanol (B28484), has been demonstrated in the synthesis of silver nanoparticles. In this process, 1-octanol acts as both the solvent and the reducing agent for the silver nitrate (B79036) precursor. redalyc.org The alcohol is oxidized to its corresponding carboxylic acid (octanoic acid) while the silver ions are reduced to form silver nanoparticles. It is plausible that this compound can function similarly due to the presence of the hydroxyl group. The nature of the alcohol, including its chain length and isomeric structure, can influence the size, shape, and stability of the resulting nanoparticles. rsc.org This method offers a more environmentally benign alternative to traditional chemical synthesis routes that often employ harsh reducing agents. The synthesis of gold nanoparticles has also been explored using alcohols as reducing agents in aqueous solutions. chemrxiv.orgchemrxiv.org

Research on this compound in Chemical Separations and Extractions

This compound's specific physicochemical properties, including its moderate polarity, low volatility, and status as a secondary alcohol, make it a valuable compound in the field of chemical separations. Researchers have investigated its utility both as a primary solvent in extraction processes and as a key component in chromatographic systems.

Extractant in Liquid-Liquid Extraction Processes

Liquid-liquid extraction (LLE) is a separation technique that relies on the differential partitioning of a solute between two immiscible liquid phases. [12, first search] The choice of the extracting solvent is critical for the efficiency and selectivity of the process. This compound has been identified as an effective extractant for specific high-value metals, demonstrating its utility in industrial hydrometallurgy.

A detailed investigation into the extraction of tantalum from fluoride (B91410) solutions containing sulfuric acid highlighted the efficacy of this compound as the organic phase. [1, first search] In this process, tantalum partitions from the aqueous acidic phase into the this compound phase. The research established optimal conditions for the extraction, including initial solution acidity, temperature, and phase mixing duration. The findings confirmed that this compound could be successfully employed in a counter-current mixer-settler extraction system. [1, first search] Key parameters from this research, including phase volume ratios for different stages of the process, were determined through laboratory and pilot-scale experiments. [1, first search]

Beyond metallurgy, octanol (B41247) isomers are frequently used as solvents in the extraction of organic molecules from complex matrices, such as fermentation broths. [2, first search] While tertiary amines are often the primary extractant for organic acids, octanol serves as the diluent or solvent, creating the necessary environment for the separation to occur. [2, first search]

Table 1: Optimized Parameters for Tantalum Extraction Using this compound [1, first search]
Process StageParameterOptimal Value/RatioNotes
ExtractionOrganic-to-Aqueous Volume Ratio (Vo:Va)2:1Maximizes tantalum transfer to the this compound phase.
WashingOrganic-to-Aqueous Volume Ratio (Vo:Va)(20–5):1Removes co-extracted impurities from the organic phase.
StrippingOrganic-to-Aqueous Volume Ratio (Vo:Va)3:1Recovers tantalum from the this compound phase into a fresh aqueous solution.
Optimal AcidityH₂SO₄ Concentration3 MCondition in the initial aqueous feed solution for effective extraction.

Component of Stationary Phases in Analytical Chromatography

In analytical chromatography, separation is achieved based on the differential distribution of analytes between a mobile phase and a stationary phase. [9, first search] While this compound is not typically used to create a bonded stationary phase itself (unlike octadecylsilane, C18), its properties are relevant to chromatographic separations, particularly in gas chromatography (GC).

Alcohols, including this compound, are polar compounds and their separation by GC is highly dependent on the polarity of the stationary phase. [16, 17, second search] Research involving the separation of a mixture of alcohols, including this compound, demonstrated the use of mixed stationary phases. [7, second search] In one study, a packed glass column containing a stationary phase of 3% OV1 mixed with 5% Bis(isovalerylacetone)ethylenediimine Nickel (II) on a Chromosorb support was used to successfully resolve this compound from other primary and secondary alcohols. [7, second search] This indicates that the specific interactions between this compound and the functional groups of the stationary phase are critical for achieving separation.

Furthermore, the chirality of this compound makes it a target for analysis on chiral stationary phases (CSPs), which are designed to separate enantiomers. [6, second search] While not a component of the CSP, its separation relies on forming transient diastereomeric complexes with the chiral selector of the stationary phase. Alcohols like 2-propanol are also frequently used as modifiers in the mobile phase for supercritical fluid chromatography (SFC) to improve the separation of enantiomers on polysaccharide-based CSPs. [15, second search]

Table 2: Gas Chromatography Conditions for Separation of an Alcohol Mixture Including this compound [7, second search]
ParameterCondition
ColumnPacked glass (2 m × 3 mm i.d.)
Stationary Phase3% OV1 + 5% IVA₂enNi on Chromosorb G/NAW 60–80 mesh
Column Temperature70°C
Injection Port Temperature110°C
Detector Temperature150°C
Carrier Gas (Mobile Phase)Nitrogen (N₂)
Flow Rate15 mL/min
DetectorFlame Ionization Detector (FID)

Exploration of this compound in Novel Energy and Catalyst Systems

As the global focus shifts toward renewable resources and green chemistry, alcohols like this compound are being explored for their potential in energy applications and as reactants in advanced catalytic systems.

Biofuel Research and Derivatization for Renewable Energy Sources

Higher alcohols, including the C8 isomers like octanol, are considered advanced biofuels with higher energy density and better compatibility with existing infrastructure compared to ethanol (B145695). [20, first search] A significant challenge in the bio-based production of these compounds is their inherent toxicity to the microbial production hosts (e.g., Escherichia coli or cyanobacteria), which limits product titers and yields. [4, second search]

Table 3: Bioderivatization Strategy for Enhanced Octanol Production [4, second search]
Derivatization StrategyDerivativeKey AdvantageRelevance to this compound
Esterification (Hydrophobic)Octyl acetate (B1210297)Reduces cellular toxicity, enhances product titer and yield.This compound can be converted to 2-octyl acetate using a similar enzymatic pathway.
Glycosylation (Hydrophilic)Octyl glucosideReduces toxicity and can improve solubility characteristics.Enzymatic glycosylation could be applied to this compound to form 2-octyl glucoside.

Role in Catalytic Hydrogen Transfer Reactions and Fuel Cell Applications

This compound is a promising molecule in the field of catalysis, particularly for hydrogen transfer reactions. In catalytic transfer hydrogenation, hydrogen is transferred from a donor molecule to an acceptor molecule without using high-pressure molecular hydrogen (H₂). [1, second search] Secondary alcohols are excellent hydrogen donors in this process.

Under the influence of a suitable metal catalyst (often based on ruthenium, rhodium, or iridium), this compound can donate a molecule of hydrogen to reduce a substrate, such as a ketone to an alcohol or an imine to an amine. [1, 5, second search] In this reaction, this compound itself is oxidized to the corresponding ketone, 2-octanone (B155638). This process is of great interest in organic synthesis for its operational simplicity and milder reaction conditions compared to traditional hydrogenation. [5, second search]

The oxidation of this compound to release energy also forms the basis for its potential use in direct alcohol fuel cells (DAFCs). In a hypothetical direct this compound fuel cell, liquid this compound would be fed to the anode, where a catalyst would facilitate its oxidation to 2-octanone and potentially further to CO₂, releasing protons and electrons. The electrons would travel through an external circuit to power a device, while the protons would migrate through a membrane to the cathode to react with oxygen, forming water. While significant research has focused on methanol (B129727) and ethanol fuel cells, the principles can be extended to higher alcohols like this compound, which offer higher energy density but present challenges in catalyst development for complete oxidation. [19, first search]

Table 4: Conceptual Components of a Direct this compound Fuel Cell
ComponentFunctionRelevant Chemical Species
AnodeOxidizes the fuel (this compound) to release electrons and protons.This compound, 2-Octanone, H⁺, e⁻
CathodeReduces oxygen, which combines with protons to form water.O₂, H⁺, H₂O
Proton Exchange MembraneAllows passage of protons from anode to cathode while blocking electrons and fuel.H⁺
CatalystFacilitates the electrochemical reactions at both the anode and cathode.Platinum-group metals (typically)

Q & A

Q. Basic Research Focus

  • Engineering Controls : Use fume hoods to limit vapor exposure (TLV not established; follow ALARA principles) .
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent dermal/ocular contact.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

How does this compound’s bio-based origin impact its suitability as a green solvent in sustainable chemistry?

Advanced Research Focus
this compound’s 100% bio-based synthesis (e.g., from corn or ginger biomass) reduces reliance on petrochemicals . Lifecycle assessment (LCA) metrics to evaluate:

  • Carbon footprint of fermentation vs. catalytic hydrogenation routes.
  • Solvent recovery efficiency via fractional distillation .

Research Gap : Limited data on large-scale biocatalytic production—prioritize metabolic engineering of microbial hosts for yield optimization.

What role does this compound play in nanoparticle synthesis, and how do reaction conditions affect morphology?

Advanced Research Focus
this compound acts as a reducing agent in nickel nanocrystal synthesis, where its chain length controls nucleation rates. Key parameters:

  • Temperature : 80–120°C for monodisperse particles.
  • Concentration : ≥0.5 M to stabilize colloidal suspensions .
  • Characterization : TEM and XRD to correlate solvent polarity with crystallite size.

Why is this compound proposed as a biofuel candidate, and what challenges exist in catalytic reforming for fuel cells?

Advanced Research Focus
this compound’s high energy density (40.4 MJ/kg vs. ethanol’s 29.6 MJ/kg) and low toxicity make it viable for direct alcohol fuel cells (DAFCs) . Challenges include:

  • Catalyst poisoning by intermediate carbonyl species.
  • Scaling lab-scale electrocatalysts (e.g., Pt/Ru) to industrial systems.

Methodological Insight : Use cyclic voltammetry to assess anode catalyst durability under repeated oxidation cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.